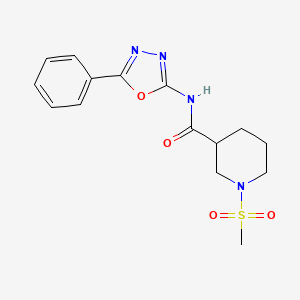![molecular formula C21H20N4O6 B2795410 2-[[[5-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]-5-oxopentanoyl]hydrazinylidene]methyl]benzoic acid CAS No. 784164-52-9](/img/structure/B2795410.png)
2-[[[5-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]-5-oxopentanoyl]hydrazinylidene]methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups, including carboxylic acids, hydrazines, and a benzene ring . Carboxylic acids are organic compounds that contain a carboxyl group (-COOH), and they are known for their acidic properties . Hydrazines contain the -NHNH2 group and are often used in organic synthesis . The benzene ring is a cyclic hydrocarbon, an important component in many chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzene ring would provide a planar, aromatic component, while the carboxylic acids and hydrazines could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of reactions, including nucleophilic acyl substitution and decarboxylation . Hydrazines can act as a nucleophile and react with carbonyl compounds to form hydrazones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Carboxylic acids generally have higher boiling points than similar-sized hydrocarbons or alcohols due to their ability to form hydrogen bonds . They are also generally soluble in water and have a sour taste .Applications De Recherche Scientifique
Synthesis and Characterization
Facile Synthesis of Model Indazolo[2,1-c][1,3,4]benzotriazepine-5,13-diones
Demonstrates the synthesis of complex compounds, including the use of 2-aminobenzoic acids and their derivatives, which are structurally related to 2-[[[5-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]-5-oxopentanoyl]hydrazinylidene]methyl]benzoic acid, in basic media to create novel tetracyclic products (El-Abadelah et al., 2008).
Crystal Structure, Non-Covalent Interaction, and Molecular Docking Studies
Examines the crystal structure and interaction characteristics of related compounds, highlighting the significance of structural analysis in understanding the properties and potential applications of such chemicals (Asegbeloyin et al., 2019).
Potential Applications in Plant Growth and Synthesis of Heterocyclic Compounds
Synthetic Plant Growth Regulators
Investigates the synthesis of o-carboxyphenyl derivatives of certain heterocyclic compounds for testing as plant growth regulators, which can include structures similar to this compound (Harris & Huppatz, 1978).
Synthesis of Methyl Esters of 5-Aroyl-6-Aryl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-4-Carboxylic Acids
Discusses the synthesis of complex methyl esters, showcasing the versatility of carboxylic acids in synthesizing diverse molecular structures, relevant to the study of this compound (Gein et al., 2009).
Antibacterial and Antifungal Applications
- Synthesis, Characterization, Thermal Behavior, and Antimicrobial Activity of 3-Methyl Benzoate Complexes: Explores the antimicrobial properties of related compounds, suggesting potential applications for this compound in this domain (Mohanapriya et al., 2016).
Organic Synthesis and Chemical Transformations
- Recyclization of 2-Aryl-4-Cyano-5-Hydrazinooxazoles: Discusses the transformation and recyclization of hydrazino compounds, relevant to understanding the chemical behavior and potential applications of compounds structurally similar to this compound (Pil'o et al., 2001).
Propriétés
IUPAC Name |
2-[(E)-[[5-[(2E)-2-[(2-carboxyphenyl)methylidene]hydrazinyl]-5-oxopentanoyl]hydrazinylidene]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O6/c26-18(24-22-12-14-6-1-3-8-16(14)20(28)29)10-5-11-19(27)25-23-13-15-7-2-4-9-17(15)21(30)31/h1-4,6-9,12-13H,5,10-11H2,(H,24,26)(H,25,27)(H,28,29)(H,30,31)/b22-12+,23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWOTHLPZRQOGD-FWSOMWAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCCC(=O)NN=CC2=CC=CC=C2C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC=CC=C2C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide](/img/structure/B2795328.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(p-tolylthio)butanamide](/img/structure/B2795331.png)

![N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B2795334.png)

![2,5-dimethyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2795338.png)



![4-amino-5-[(4-bromophenyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2795344.png)




